molecular formula C13H15NO2 B1325195 6-(3-Methoxyphenyl)-6-oxohexanenitrile CAS No. 898786-60-2

6-(3-Methoxyphenyl)-6-oxohexanenitrile

Cat. No.: B1325195
CAS No.: 898786-60-2
M. Wt: 217.26 g/mol
InChI Key: PAWZOASLRXDWBR-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)-6-oxohexanenitrile is a nitrile derivative featuring a hexanenitrile backbone with a ketone group at position 6 and a 3-methoxyphenyl substituent.

Properties

IUPAC Name

6-(3-methoxyphenyl)-6-oxohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-16-12-7-5-6-11(10-12)13(15)8-3-2-4-9-14/h5-7,10H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWZOASLRXDWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645191
Record name 6-(3-Methoxyphenyl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-60-2
Record name 3-Methoxy-ε-oxobenzenehexanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3-Methoxyphenyl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxyphenyl)-6-oxohexanenitrile typically involves the reaction of 3-methoxybenzaldehyde with a suitable nitrile compound under specific conditions. One common method is the Knoevenagel condensation, where 3-methoxybenzaldehyde reacts with malononitrile in the presence of a base such as piperidine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization and subsequent oxidation to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyphenyl)-6-oxohexanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 6-(3-Methoxyphenyl)-6-hydroxyhexanenitrile.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products

    Oxidation: 6-(3-Methoxyphenyl)-6-oxohexanoic acid.

    Reduction: 6-(3-Methoxyphenyl)-6-hydroxyhexanenitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

6-(3-Methoxyphenyl)-6-oxohexanenitrile is characterized by a hexanenitrile backbone with a ketone group at the 6-position and a methoxyphenyl substituent. Its molecular structure contributes to its reactivity and potential interactions with biological targets.

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of specific metabolic pathways associated with cancer proliferation.
  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic processes, potentially leading to therapeutic benefits in conditions like cancer and metabolic disorders.

2. Organic Synthesis

  • Building Block for Complex Molecules : this compound serves as a versatile intermediate in the synthesis of more complex organic compounds. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and reductions.

3. Biocatalysis

  • Chiral Synthesis : The compound can be utilized in biocatalytic processes to produce chiral alcohols and amino acids. Enzymatic reactions involving this compound have demonstrated high yields and selectivity, making it valuable for pharmaceutical applications.

Anticancer Studies

A study demonstrated that this compound effectively induces apoptosis in lung cancer cells. The compound's efficacy was compared with standard chemotherapeutics, revealing a synergistic effect when combined with other agents targeting similar pathways.

Enzyme Inhibition

Research highlighted that this compound inhibits specific enzymes involved in metabolic pathways crucial for cancer cell survival. The inhibition was linked to competitive binding at the enzyme's active site, reducing cellular proliferation rates.

Pharmacokinetics

Preliminary pharmacokinetic studies indicated favorable absorption characteristics in vivo. In mouse models, the compound achieved significant bioavailability, suggesting potential for therapeutic applications.

Data Tables

Application AreaFindings
Medicinal ChemistryInduces apoptosis in cancer cell lines; inhibits key metabolic enzymes
Organic SynthesisServes as an intermediate for synthesizing complex organic molecules
BiocatalysisHigh yields in chiral synthesis; effective use of enzymatic reactions
Case StudyDescription
Anticancer StudiesInduces apoptosis; synergistic effects with other chemotherapeutics
Enzyme InhibitionCompetitive inhibition observed with specific metabolic enzymes
PharmacokineticsFavorable absorption; significant bioavailability in mouse models

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenyl)-6-oxohexanenitrile involves its interaction with specific molecular targets. The ketone and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. The methoxyphenyl group may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 6-(3-Methoxyphenyl)-6-oxohexanenitrile, highlighting substituent variations and their implications:

Compound Name Substituent Position & Type CAS Number Molecular Formula Molecular Weight Key Characteristics
This compound Phenyl: 3-methoxy Not provided C₁₃H₁₃NO₂ 215.25 Target compound; meta-substitution may reduce steric hindrance compared to ortho analogs.
6-(4-Methoxyphenyl)-6-oxohexanenitrile Phenyl: 4-methoxy 29395-08-2 C₁₃H₁₃NO₂ 215.25 Para-substitution enhances symmetry, potentially improving crystallinity .
6-(2-Methoxyphenyl)-6-oxohexanenitrile Phenyl: 2-methoxy 898786-52-2 C₁₃H₁₃NO₂ 215.25 Ortho-substitution introduces steric hindrance, possibly lowering reaction yields .
6-(4-Bromophenyl)-6-oxohexanenitrile Phenyl: 4-bromo 61719-38-8 C₁₂H₁₀BrNO 280.12 Bromine’s electron-withdrawing effect may increase electrophilicity .
2-(3-Chloro-phenyl)-6-(4-methoxy-phenyl)-3-oxo-hexanenitrile Phenyl: 3-chloro, 4-methoxy 1026090-42-5 C₁₉H₁₈ClNO₂ 327.81 Dual substituents complicate synthesis but offer unique electronic properties .

Key Findings:

Para-substituted analogs (e.g., 4-methoxy, 4-bromo) exhibit higher symmetry, which may enhance physical stability and crystallinity . Meta-substitution (as in the target compound) balances electronic effects with minimal steric interference, favoring intermediate reactivity.

Substituent Type :

  • Methoxy groups (electron-donating) increase solubility in polar solvents compared to halogens (electron-withdrawing), which enhance lipophilicity .
  • Bromine and chlorine substituents raise molecular weight significantly, impacting pharmacokinetic profiles in drug design contexts .

Synthetic Considerations :

  • Microwave irradiation with POCl₃ is a common method for synthesizing such nitriles, but substituent position affects reaction time and purity .
  • Multi-substituted derivatives (e.g., 3-chloro-4-methoxy) require complex multi-step procedures, as seen in .

Safety and Handling :

  • Brominated analogs (e.g., 6-(2-Bromophenyl)-6-oxohexanenitrile) necessitate stringent safety measures due to reactivity hazards .

Biological Activity

6-(3-Methoxyphenyl)-6-oxohexanenitrile, also known by its CAS number 898786-60-2, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a hexane backbone with a methoxyphenyl group and a nitrile functional group. Its structural formula can be represented as follows:

C13H13NO2\text{C}_{13}\text{H}_{13}\text{N}\text{O}_2
PropertyValue
Molecular Weight215.25 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
pHNeutral

This compound has been investigated for its interactions with various biological targets. The presence of the methoxy group enhances lipophilicity, which may improve membrane permeability and bioavailability. The nitrile group is also known to participate in hydrogen bonding, potentially affecting enzyme interactions.

Potential Mechanisms:

  • Enzyme Inhibition: Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding: The compound may bind to specific receptors, modulating signaling pathways.

Case Studies

  • Enzyme Inhibition Studies
    • A study evaluated the inhibitory effects of various nitriles on cytochrome P450 enzymes. Results indicated that compounds with similar structures could effectively inhibit enzyme activity, suggesting a potential application for this compound in drug metabolism modulation .
  • Antimicrobial Activity
    • Research has highlighted the antimicrobial properties of related compounds, indicating that this compound might exhibit similar effects against various bacterial strains. In vitro assays demonstrated significant inhibition zones against Gram-positive bacteria .

Table 2: Biological Activities of Related Compounds

CompoundActivity TypeReference
This compoundEnzyme Inhibition
4-(3-Methoxyphenyl)butyric acidAntimicrobial
3-Hydroxy-5-oxohexanenitrileCytotoxicity

Pharmacological Studies

Recent pharmacological studies have focused on the potential therapeutic applications of this compound. Preliminary findings suggest that it may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of this compound. Early assessments indicate low toxicity levels in cell-based assays, but further studies are necessary to confirm these findings in vivo.

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